molecular formula C12H14BrN3O2 B14775015 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol

4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol

Cat. No.: B14775015
M. Wt: 312.16 g/mol
InChI Key: BCAPLRYRPACIDV-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran moiety attached to the pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the tetrahydropyran moiety: This step may involve nucleophilic substitution reactions using tetrahydropyranyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the tetrahydropyran moiety.

    3-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol: Lacks the bromine atom.

    4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol: Lacks the methyl group.

Uniqueness

The presence of the bromine atom, methyl group, and tetrahydropyran moiety in 4-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

4-bromo-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridin-5-ol

InChI

InChI=1S/C12H14BrN3O2/c1-7-10-11(13)8(17)6-14-12(10)16(15-7)9-4-2-3-5-18-9/h6,9,17H,2-5H2,1H3

InChI Key

BCAPLRYRPACIDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Br)O)C3CCCCO3

Origin of Product

United States

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